

Application Notes and Protocols for Profenofos Analysis Using Profenofos-d3 Internal Standard

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Compound of Interest		
Compound Name:	Profenofos-d3	
Cat. No.:	B15606674	Get Quote

Introduction

Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various crops. Due to its potential toxicity, monitoring its residue levels in environmental and food samples is crucial for ensuring human health and environmental safety. Accurate quantification of Profenofos requires robust analytical methods, including efficient sample preparation techniques to isolate the analyte from complex matrices and minimize interferences. The use of an isotopically labeled internal standard, such as **Profenofos-d3**, is highly recommended to compensate for analyte losses during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

This document provides detailed application notes and protocols for the sample preparation of Profenofos in various matrices, with a specific focus on the incorporation of **Profenofos-d3** as an internal standard. The primary techniques covered are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Dispersive Liquid-Liquid Microextraction (DLLME).

Common Sample Preparation Techniques

Several techniques are employed for the extraction and cleanup of Profenofos from diverse sample matrices. The choice of method depends on the matrix type, the required limit of detection, and the available instrumentation.



- QuEChERS: This method has become the standard for pesticide residue analysis in food
 matrices due to its simplicity, high throughput, and low solvent consumption.[1] It involves an
 initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase
 extraction (dSPE).[2]
- Solid-Phase Extraction (SPE): SPE is a versatile technique used for the extraction and purification of analytes from a liquid sample.[3][4] It offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[5][6]
- Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized liquid-liquid extraction technique that is rapid, simple, and requires minimal solvent.[7][8][9] It is particularly suitable for the analysis of pesticides in water samples.[8]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation methods for Profenofos analysis found in the literature.



Sample Matrix	Preparati on Method	Internal Standard	Analytical Techniqu e	Recovery (%)	LOD/LOQ	Referenc e
Pigeonpea Pods	Modified QuEChER S	Not Specified	LC-MS/MS	88.75 - 101.36	LOD: 0.002 μg/g, LOQ: 0.006 μg/g	[10][11]
Soil	DLLME	Not Specified	GC-FPD	86.7 - 108.0	200 - 500 pg/g	[7]
Red Apple, Purple Grape	SPE	Not Specified	GC-MS	88.33 - 120.7	LOD: 0.01 - 0.07 μg/mL	[5]
Water	LLE-SPE	Not Specified	GC-MS	86 - 114	MDL: 0.1 - 27.2 ng/L	[12]
Wheat	DLLME	Not Specified	HPLC	71.8 - 115.5	-	[9]
Vegetables	dSPE with UiO-66	Not Specified	GC-MS	60.9 - 117.5	LOD: 0.4 - 2.0 ng/g	[13]
Tea	SPE	Not Specified	GC-MS/MS	70.7 - 113.0	LOD: 0.01- 3.14 μg/kg, LOQ: 0.04- 8.69 μg/kg	[14]

Experimental Protocols

Protocol 1: QuEChERS Method for Profenofos in Food Matrices

This protocol is a widely accepted method for the analysis of pesticide residues in food. The use of **Profenofos-d3** as an internal standard is incorporated for accurate quantification.

Materials:

Homogenizer



- Centrifuge and 50 mL centrifuge tubes
- Acetonitrile (ACN), HPLC grade
- **Profenofos-d3** internal standard solution (e.g., 10 μg/mL in acetonitrile)
- QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate)
- Dispersive SPE (dSPE) cleanup tubes containing Primary Secondary Amine (PSA) and MgSO₄ (and C18 or GCB for high-fat or pigmented samples)
- Vortex mixer

Procedure:

- Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables).
- Extraction: a. Weigh 10 g (or 15 g) of the homogenized sample into a 50 mL centrifuge tube.
 b. Add 10 mL (or 15 mL) of acetonitrile. c. Internal Standard Spiking: Add a known amount of Profenofos-d3 internal standard solution (e.g., 100 μL of a 10 μg/mL solution). d. Add the QuEChERS extraction salts to the tube. e. Immediately cap and shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.
- Cleanup (Dispersive SPE): a. Take an aliquot of the acetonitrile supernatant (e.g., 6 mL). b.
 Transfer it to a dSPE cleanup tube. c. Shake vigorously for 30 seconds. d. Centrifuge at ≥3000 rcf for 5 minutes.
- Final Extract Preparation: a. Transfer an aliquot of the cleaned-up extract into a vial. b. The sample is now ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for Profenofos in Water Samples

This protocol is suitable for the extraction and concentration of Profenofos from water samples.



Materials:

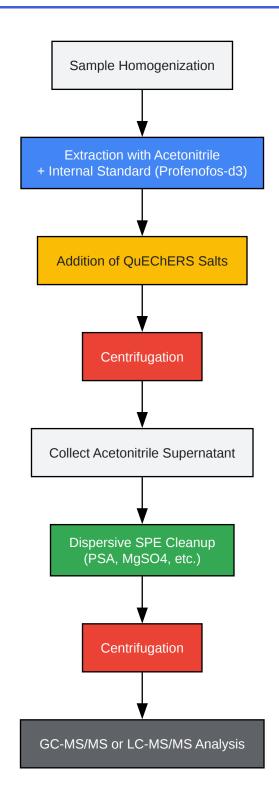
- SPE manifold
- SPE cartridges (e.g., C18, 500 mg)
- Methanol, HPLC grade
- Deionized water
- Ethyl acetate, HPLC grade
- Profenofos-d3 internal standard solution
- Nitrogen evaporator

Procedure:

- Sample Preparation: a. Collect a water sample (e.g., 500 mL). b. Internal Standard Spiking: Add a known amount of **Profenofos-d3** internal standard solution to the water sample.
- SPE Cartridge Conditioning: a. Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading: a. Pass the entire water sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.
- Washing: a. Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
- Elution: a. Dry the cartridge under vacuum for 10-15 minutes. b. Elute the retained Profenofos and **Profenofos-d3** with 5-10 mL of ethyl acetate.
- Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or mobile phase) for instrumental analysis.

Diagrams

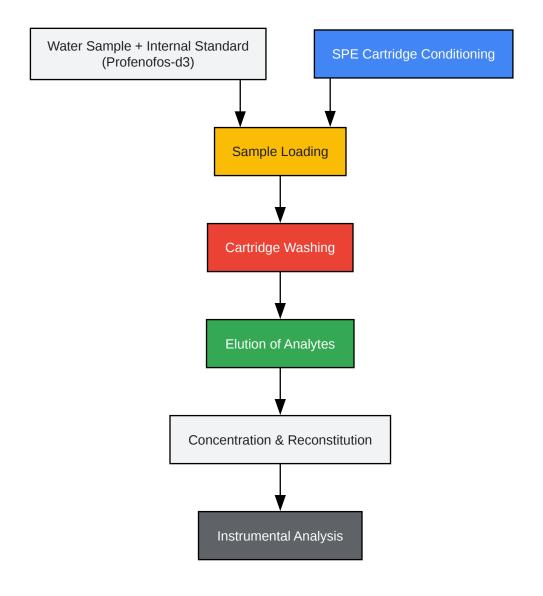




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Caption: QuEChERS workflow for Profenofos analysis.





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Caption: Solid-Phase Extraction workflow for Profenofos.

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Methodological & Application





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